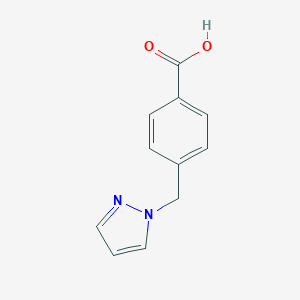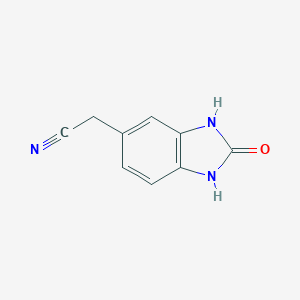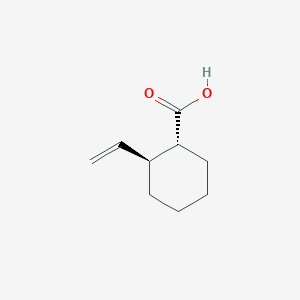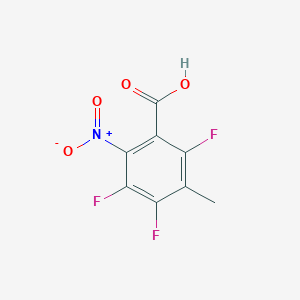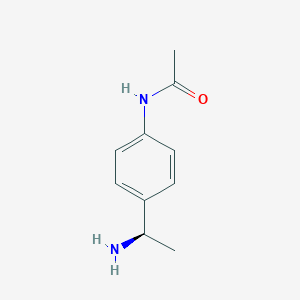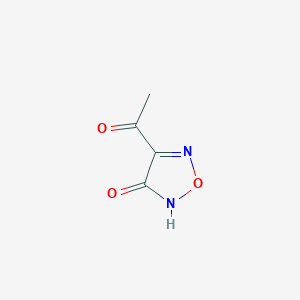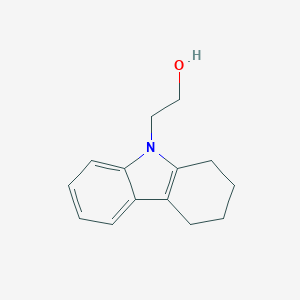
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is a carbazole derivative . It has been studied for its potential as a butyrylcholinesterase (BChE) inhibitor . BChE inhibitors are considered a potential therapeutic target for Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-9H-carbazole derivatives involves a series of reactions . The process includes the design and synthesis of the derivatives, which are then evaluated as BChE inhibitors . The synthesis methods are in accordance with the Lipinski rule .Molecular Structure Analysis
The molecular structure of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is based on the indole structure, but with a second benzene ring fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3,4-tetrahydro-9H-carbazole derivatives include a series of reactions . These reactions involve the use of various catalysts and reagents .Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-9H-carbazole derivatives involves the inhibition of butyrylcholinesterase (BChE) . These derivatives have shown potent BChE inhibitory activity, with one derivative in particular, 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (15g), demonstrating the most potent anti-BChE activity .
Future Directions
The future directions for the study of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- and its derivatives could involve further exploration of their potential as therapeutic agents for Alzheimer’s disease . This could include in-depth studies on their pharmacokinetic properties, efficacy, and safety in preclinical and clinical trials .
properties
IUPAC Name |
2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1,3,5,7,16H,2,4,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQONTKKCARMUHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)

![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
